molecular formula C13H17BrO2 B6599205 tert-butyl 3-(4-bromophenyl)propanoate CAS No. 326496-52-0

tert-butyl 3-(4-bromophenyl)propanoate

Cat. No. B6599205
CAS RN: 326496-52-0
M. Wt: 285.18 g/mol
InChI Key: OOXMNZPYSWHBOB-UHFFFAOYSA-N
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Description

“tert-butyl 3-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C13H17BrO2 . It has a molecular weight of 285.18 . The compound is also known by other names such as “3-(4-Bromophenyl)propanoic acid tert-butyl ester” and "Benzenepropanoic acid, 4-bromo-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-(4-bromophenyl)propanoate” consists of a propanoate group attached to a tert-butyl group and a 4-bromophenyl group . Detailed structural analysis would require more specialized tools such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The predicted boiling point of “tert-butyl 3-(4-bromophenyl)propanoate” is 323.7±17.0 °C and its predicted density is 1.270±0.06 g/cm3 .

Scientific Research Applications

Synthesis of tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate

Tert-butyl 3-(4-bromophenyl)propanoate can be utilized in the synthesis of tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate. This compound may find applications in drug delivery systems, where cholesterol derivatives are employed to enhance solubility, stability, and bioavailability of therapeutic agents .

Preparation of 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside

The compound can serve as a precursor for the synthesis of 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside. This sugar derivative may have applications in carbohydrate chemistry, glycosylation reactions, and bioconjugation studies .

Antifungal Agent

In a previous study, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (ODHP), a related compound, was extracted from Alcaligenes faecalis culture broth and optimized for maximum yield production. ODHP exhibited antifungal properties, suggesting that tert-butyl 3-(4-bromophenyl)propanoate might also possess similar bioactivity .

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXMNZPYSWHBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromophenyl)propanoate

Synthesis routes and methods

Procedure details

To a solution of cyclohexyl-isopropyl-amine (1.0 eq.) in THF (2.0M) at −78° C. was added dropwise n-BuLi (0.95eq.). The mixture was stirred at −78° C. for 20 min then a solution of acetic acid tert-butyl ester (1.0 eq.) in THF (5.0M) was added dropwise. The resulting mixture was stirred at −78° C. for 1 h. A solution of 4-bromobenzyl bromide (0.9eq.) in THF (5.0M) was then added dropwise and the final mixture was warm slowly to rt and stirred for 12 h. The reaction was quenched with cold aqueous HCl (1M), diluted water and extracted with Et2O (2×). The combined organic extracts were washed with HCl (1M), brine, dried over Na2SO4, filtered and concentrated. The residue was distilled under vacuum (95° C., 0.4 mmHg) to afford the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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